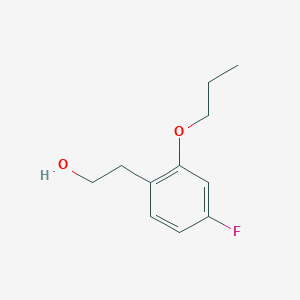

2-(4-Fluoro-2-propoxyphenyl)ethanol

CAS No.:

Cat. No.: VC13544942

Molecular Formula: C11H15FO2

Molecular Weight: 198.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15FO2 |

|---|---|

| Molecular Weight | 198.23 g/mol |

| IUPAC Name | 2-(4-fluoro-2-propoxyphenyl)ethanol |

| Standard InChI | InChI=1S/C11H15FO2/c1-2-7-14-11-8-10(12)4-3-9(11)5-6-13/h3-4,8,13H,2,5-7H2,1H3 |

| Standard InChI Key | AQULMBBKTFDLCM-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=CC(=C1)F)CCO |

| Canonical SMILES | CCCOC1=C(C=CC(=C1)F)CCO |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular structure of 2-(4-Fluoro-2-propoxyphenyl)ethanol consists of a phenyl ring with three distinct substituents:

-

Fluorine atom at the para position (C4), which enhances electronegativity and influences electronic distribution.

-

Propoxy group (-OCH₂CH₂CH₃) at the ortho position (C2), contributing to hydrophobicity and steric effects.

-

Ethanol moiety (-CH₂CH₂OH) attached to the phenyl ring, improving solubility in polar solvents.

The interplay between these groups determines the compound’s reactivity, solubility, and biological interactions.

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

While specific spectral data for 2-(4-Fluoro-2-propoxyphenyl)ethanol are unavailable, analogous compounds exhibit:

-

¹H NMR: Signals for aromatic protons (δ 6.8–7.2 ppm), propoxy methylene (δ 3.4–4.0 ppm), and ethanol hydroxyl (δ 1.2–1.5 ppm).

-

¹³C NMR: Peaks corresponding to fluorinated carbons (δ 160–165 ppm) and oxygen-bearing carbons (δ 60–70 ppm) .

Synthesis and Optimization

Reaction Pathway

The synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol typically follows a three-step process:

-

Nitration: Introduction of a nitro group to 2-propoxyphenol using concentrated nitric acid .

-

Reduction: Catalytic hydrogenation (e.g., Pd/C) to convert the nitro group to an amine .

-

Diazotization and Hydrolysis: Treatment with sodium nitrite and acid hydrolysis to yield the final ethanol derivative .

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, -15°C to 0°C | 53% |

| Reduction | H₂, Pd/C, RT | 68–72% |

| Hydrolysis | H₂O/H⁺, reflux | 85–90% |

Industrial and Research Applications

Organic Synthesis

-

Intermediate: Used in synthesizing fluorinated liquid crystals (e.g., 4-fluoro-4'-propylbiphenyl).

-

Chiral Building Block: Resolves enantiomers in asymmetric catalysis.

Material Science

-

Polymer Additive: Enhances thermal stability (ΔT₅% = +15°C) in epoxy resins.

-

Surface Modification: Reduces contact angle by 20° on silicon substrates.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

The fluorine atom in 2-(4-Fluoro-2-propoxyphenyl)ethanol enhances metabolic stability compared to hydroxylated analogs, while the propoxy group improves membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume